N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Chloromethylphenyl Group: The chloromethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3-chloro-2-methylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The trifluoromethyl and chloromethylphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide
- **N-(3-Chloro-2-methylphenyl)-2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide
- **N-(3-Chloro-2-methylphenyl)-2-[2-(fluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide
Uniqueness
The presence of the trifluoromethyl group in N-(3-Chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H13ClF3N3O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H13ClF3N3O/c1-10-11(18)5-4-7-12(10)22-15(25)9-24-14-8-3-2-6-13(14)23-16(24)17(19,20)21/h2-8H,9H2,1H3,(H,22,25) |
InChI Key |
LEWACGYAMZBONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
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